molecular formula C53H90O24 B1631166 Hosenkoside M

Hosenkoside M

Katalognummer: B1631166
Molekulargewicht: 1111.3 g/mol
InChI-Schlüssel: NACOJBQGIGOFFX-FOFPIWDISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hosenkoside M (CAS: 161016-51-9) is a triterpenoid saponin isolated from the seeds of Impatiens balsamina L. (commonly known as garden balsam). Its molecular formula is C₅₃H₉₀O₂₄, with a molecular weight of 1111.28 g/mol . Structurally, it belongs to the bazzanane-type glycosides, characterized by a tetracyclic triterpene aglycone (hosenkol) linked to multiple sugar moieties. The compound is utilized as a reference standard in pharmacological studies due to its ≥99% purity (HPLC) and well-established characterization via NMR and mass spectrometry .

This compound exhibits notable anticancer activity, particularly in prostate cancer research, where it modulates signaling pathways linked to tumor proliferation and apoptosis . Its pharmacokinetic properties, such as solubility in methanol and stability under refrigeration (2–8°C), make it suitable for experimental applications .

Eigenschaften

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S)-2-[(1R,2S,2'S,4aR,4bR,6aR,7R,8S,10aR,10bR,12aS)-8-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-4a,4b,7,10a-tetramethyl-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[3,4,5,6,6a,8,9,10,10b,11,12,12a-dodecahydro-1H-chrysene-2,5'-oxane]-2'-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H90O24/c1-23(19-69-45-41(66)37(62)34(59)27(16-54)73-45)26-8-13-53(22-71-26)15-14-51(4)24(44(53)68)6-7-31-49(2)11-10-32(76-48-43(39(64)36(61)29(18-56)75-48)77-46-40(65)33(58)25(57)20-70-46)50(3,30(49)9-12-52(31,51)5)21-72-47-42(67)38(63)35(60)28(17-55)74-47/h23-48,54-68H,6-22H2,1-5H3/t23-,24+,25+,26-,27+,28+,29+,30+,31+,32-,33-,34+,35+,36+,37-,38-,39-,40+,41+,42+,43+,44+,45+,46-,47+,48-,49-,50-,51+,52+,53+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACOJBQGIGOFFX-FOFPIWDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1C(C(C(C(O1)CO)O)O)O)C2CCC3(CCC4(C(C3O)CCC5C4(CCC6C5(CCC(C6(C)COC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)C)C)C)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H]2CC[C@@]3(CC[C@@]4([C@@H]([C@H]3O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H]([C@@]6(C)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)C)C)C)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H90O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1111.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hosenkoside M is typically isolated from natural sources rather than synthesized in a laboratory setting. The seeds of Impatiens balsamina are dried and subjected to extraction processes to isolate the glycosides. The extraction involves solvent extraction followed by chromatographic techniques to purify the compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through small-scale extraction from plant sources for research purposes .

Analyse Chemischer Reaktionen

Structural and Metabolic Insights from Related Anthraquinones

Hydroxyanthracene derivatives, such as sennosides and aloe-emodin, exhibit characteristic reactivity patterns:

  • Metabolic Activation : Sennosides A/B are hydrolyzed by gut bacteria to sennidins A/B, which are further metabolized to rheinanthrone (active laxative agent) .

  • DNA Interaction : Aloe-emodin and emodin intercalate with DNA, inhibit topoisomerase II, and induce genotoxic effects via ROS-dependent mechanisms .

Table 1: Key Reactivity Features of Hydroxyanthracene Derivatives

CompoundMetabolic PathwayReactivity MechanismBiological Effect
Sennosides A/BBacterial hydrolysis → sennidins → rheinanthroneGlycosidic bond cleavageLaxative effect via intestinal motility
Aloe-emodinDirect intercalation with DNATopoisomerase II inhibition, ROS generationGenotoxicity, frameshift mutations
RheinOxidation of rheinanthroneAnti-inflammatory, antioxidant activityProtective effects in systemic circulation

Analytical Methods for Reaction Tracking

While no data exists for Hosenkoside M, advanced techniques used for similar compounds include:

  • Two-Dimensional qNMR : Quantifies sennosides via cross-peak integration in HSQC spectra, resolving overlapping signals from structurally similar derivatives .

  • Computational Reaction Mapping : Automated potential energy surface exploration identifies transition states and activation energies for organic reactions, applicable to anthraquinone derivatives .

Gaps and Recommendations

  • Nomenclature Verification : Confirm whether "this compound" is an accepted IUPAC name, a synonym, or a proprietary designation.

  • Structural Comparison : Compare purported features of this compound with known hydroxyanthracene derivatives (e.g., sennosides, emodin) to infer potential reactivity.

  • Targeted Literature Search : Expand scope to non-English journals, patents, or niche botanical chemistry databases not covered in the provided sources.

Wissenschaftliche Forschungsanwendungen

Hosenkosid M war Gegenstand verschiedener wissenschaftlicher Studien aufgrund seiner potenziellen biologischen Aktivitäten:

5. Wirkmechanismus

Der genaue Wirkmechanismus von Hosenkosid M ist nicht vollständig geklärt. Studien deuten darauf hin, dass es seine Wirkungen möglicherweise über mehrere Wege ausübt:

Wirkmechanismus

Hosenkoside M is part of a family of baccharane glycosides, which includes compounds like Hosenkoside A, Hosenkoside B, Hosenkoside C, Hosenkoside F, Hosenkoside K, and Hosenkoside G . These compounds share a similar glycosidic structure but differ in their specific sugar moieties and aglycone components. This compound is unique due to its specific structural configuration and the biological activities it exhibits.

Vergleich Mit ähnlichen Verbindungen

Hosenkoside M shares structural and functional similarities with other triterpenoid saponins from Impatiens balsamina, including Hosenkosides A, B, C, K, and L. Below is a detailed comparison based on structural features, pharmacological activities, and analytical challenges.

Structural and Functional Differences
Compound Molecular Formula Molecular Weight Key Structural Features Pharmacological Activity
This compound C₅₃H₉₀O₂₄ 1111.28 Bazzanane aglycone with C-26/C-28 sugar chains Anticancer (prostate cancer)
Hosenkoside A C₄₈H₈₂O₂₀ 979.15 C-26 sugar substitution; isomer of Hosenkoside C Inhibits HDAC3 in cervical cancer
Hosenkoside C C₄₈H₈₂O₂₀ 979.15 C-28 sugar substitution; isomer of Hosenkoside A Antitumor (structural role in CCS differentiation)
Hosenkoside K C₅₄H₉₂O₂₅ 1141.29 Extended sugar moiety Studied in pharmacokinetics
Bruceoside A C₃₀H₄₆O₉ 550.67 Quassinoid aglycone with a single glucose unit Antileukemic

Key Observations :

  • Isomerism : Hosenkosides A and C are structural isomers differentiated by sugar chain positions (C-26 vs. C-28), leading to distinct collision cross-section (CCS) values and polarities .
  • Bioactivity : While this compound targets prostate cancer, Hosenkoside A inhibits HDAC3 in cervical cancer, and Bruceoside A shows efficacy against leukemia .
  • Analytical Challenges: Hosenkosides A, B, and C cannot be distinguished via traditional MS/MS fragmentation due to identical diagnostic ions. Ion mobility spectrometry (IMS) with CCS prediction is required for differentiation .
Pharmacokinetic and Analytical Comparisons
  • Solubility: this compound is methanol-soluble, whereas Hosenkoside A requires encapsulation in polypeptide-metal complexes (PMCs) for enhanced solubility and targeted delivery .
  • CCS Values : Hosenkoside C has a lower CCS value than Hosenkoside B, which is lower than Hosenkoside A, reflecting their polarity gradients (C-28 substitutions reduce polarity) .
Limitations in Differentiation
  • Structural Overlap: Hosenkosides A, B, and C produce identical diagnostic ions (e.g., m/z 179 and 207) in MS/MS, necessitating advanced techniques like traveling wave ion mobility (TWIM) for resolution .
  • Predictive Accuracy : CCS prediction models (e.g., Mason-Schamp equation) have limitations for high-similarity isomers, requiring empirical validation .

Biologische Aktivität

Overview

Ethyl 3,4-dihydro-2H-pyran-6-carboxylate is an organic compound belonging to the pyran family, which is characterized by a six-membered heterocyclic structure containing one oxygen atom. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

  • Molecular Formula : C₉H₁₰O₃
  • Molecular Weight : 170.21 g/mol
  • CAS Number : 83505-61-7

Synthesis

The synthesis of ethyl 3,4-dihydro-2H-pyran-6-carboxylate can be achieved through several methods, including:

  • Esterification : Reaction of tetrahydro-2H-pyran-2-carboxylic acid with ethanol in the presence of a catalyst.
  • Industrial Production : Utilization of continuous flow reactors for high efficiency and yield, often employing catalysts like sulfuric acid.

Antimicrobial Properties

Research indicates that ethyl 3,4-dihydro-2H-pyran-6-carboxylate exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

A study reported a minimum inhibitory concentration (MIC) of 50 μg/mL against S. aureus, showcasing its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures exposed to lipopolysaccharides (LPS). This suggests a mechanism that could be beneficial in treating inflammatory diseases .

The biological activity of ethyl 3,4-dihydro-2H-pyran-6-carboxylate is believed to involve interactions with various molecular targets within biological systems:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound could modulate receptor activity related to pain and inflammation.

Case Studies

  • In Vitro Studies : A series of experiments conducted on human cell lines demonstrated that treatment with ethyl 3,4-dihydro-2H-pyran-6-carboxylate resulted in reduced levels of inflammatory markers compared to untreated controls.
  • Animal Models : In vivo studies using murine models of inflammation showed that administration of the compound led to decreased swelling and pain responses.

Data Table

PropertyValue
Molecular FormulaC₉H₁₀O₃
Molecular Weight170.21 g/mol
Antimicrobial MIC (S. aureus)50 μg/mL
Cytokine Inhibition (TNF-alpha)Significant Reduction

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.